N~2~-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Overview
Description
N~2~-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dihydro-1,4-benzodioxin moiety, and a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the dihydro-1,4-benzodioxin moiety, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile . The fluorophenylsulfonyl group is often introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenylsulfonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N~2~-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetamide
- 6-Acetyl-1,4-benzodioxane
Uniqueness
N~2~-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is unique due to the presence of the fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c23-16-6-9-19(10-7-16)31(27,28)25(18-4-2-1-3-5-18)15-22(26)24-17-8-11-20-21(14-17)30-13-12-29-20/h6-11,14,18H,1-5,12-13,15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLSPLYOXOCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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